molecular formula C17H14N2O3S B12446194 N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide

N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide

Cat. No.: B12446194
M. Wt: 326.4 g/mol
InChI Key: UBLOLTKUJICKIM-UHFFFAOYSA-N
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Description

N-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a synthetic organic compound that features a furan ring and a thiophene ring. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science. The compound’s unique structure allows it to exhibit various biological and chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Amidation Reaction: The final step involves the coupling of the furan and thiophene rings through an amidation reaction. This can be achieved by reacting the furan-2-carboxylic acid with 3-methyl-4-aminophenylthiophene in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of N-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit similar biological activities.

    Furan Derivatives: Compounds like furosemide and nitrofurantoin, which contain furan rings, are known for their medicinal properties.

Uniqueness

N-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its combined furan and thiophene structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

N-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H14N2O3S/c1-11-10-12(18-16(20)14-4-2-8-22-14)6-7-13(11)19-17(21)15-5-3-9-23-15/h2-10H,1H3,(H,18,20)(H,19,21)

InChI Key

UBLOLTKUJICKIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CS3

Origin of Product

United States

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